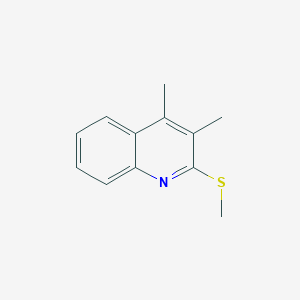

3,4-Dimethyl-2-(methylsulfanyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

192696-25-6 |

|---|---|

Molecular Formula |

C12H13NS |

Molecular Weight |

203.31 g/mol |

IUPAC Name |

3,4-dimethyl-2-methylsulfanylquinoline |

InChI |

InChI=1S/C12H13NS/c1-8-9(2)12(14-3)13-11-7-5-4-6-10(8)11/h4-7H,1-3H3 |

InChI Key |

KLYSKAHLWCQRFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)SC)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Elucidation for 3,4 Dimethyl 2 Methylsulfanyl Quinoline

Conventional Synthetic Pathways Towards 2-Substituted Quinoline (B57606) Systems

The construction of the quinoline nucleus is traditionally achieved through several named reactions that involve the condensation and cyclization of anilines with carbonyl compounds or their equivalents. These methods, while historically significant, often require harsh conditions and may not directly yield the desired substitution pattern, thus necessitating further functional group interconversions.

Adaptations of the Skraup Annulation Reaction for Quinoline Synthesis

The Skraup reaction, first reported by Zdenko Hans Skraup in 1880, is a classic method for quinoline synthesis. wikipedia.orgiipseries.org It typically involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgwikipedia.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. wordpress.com

To synthesize a 3,4-dimethylquinoline (B1618807) core using a Skraup-type approach, a modification is necessary where a substituted α,β-unsaturated ketone is used in place of glycerol. researchgate.net Specifically, the reaction of an appropriate aniline with 3-methyl-3-buten-2-one (B1203178) (methyl isopropenyl ketone) under acidic conditions could theoretically lead to the formation of a 3,4-dimethylquinoline ring system. The selection of the aniline precursor would determine the substitution pattern on the benzo portion of the quinoline ring. However, the original Skraup synthesis is known for its often violent nature and the formation of tarry by-products, which can complicate purification and lead to low yields. nih.gov

Variants of the Doebner-von Miller Reaction for Ring Formation

The Doebner-von Miller reaction is a versatile and widely used method for quinoline synthesis, often considered a modification of the Skraup synthesis. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or a Lewis acid like zinc chloride. iipseries.orgnih.gov This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup reaction. nih.gov

For the synthesis of a 3,4-dimethylquinoline scaffold, an aniline could be reacted with an α,β-unsaturated carbonyl compound that would provide the C3 and C4 methyl groups. A potential precursor would be 3-methyl-3-penten-2-one. The reaction mechanism is believed to proceed through a 1,4-addition of the aniline to the enone, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline. The in-situ generation of the α,β-unsaturated carbonyl from two equivalents of an aldehyde or a ketone (the Beyer method) is also a common variant. wikipedia.org For instance, the reaction of an aniline with acetaldehyde (B116499) could, in principle, lead to the formation of a 2-methylquinoline, known as quinaldine. researchgate.net To achieve the 3,4-dimethyl substitution, a more complex starting material would be required.

A generalized reaction scheme for the Doebner-von Miller synthesis is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aniline | α,β-Unsaturated Aldehyde/Ketone | Acid (e.g., HCl, H₂SO₄) | Substituted Quinoline |

Pfitzinger Reaction Analogues in Quinoline Nucleus Construction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The initial product, a quinoline-4-carboxylic acid, can then be decarboxylated to yield the corresponding quinoline.

To apply this methodology for the synthesis of 3,4-dimethylquinoline, isatin would be reacted with methyl ethyl ketone. The reaction proceeds via the hydrolysis of isatin to an amino acid, which then condenses with the ketone to form an imine. Subsequent cyclization and dehydration afford the 2,3-disubstituted quinoline-4-carboxylic acid. wikipedia.org Decarboxylation of this intermediate would then yield 2,3-dimethylquinoline, not the desired 3,4-dimethyl isomer. Therefore, a direct application of the Pfitzinger reaction with simple ketones is not suitable for obtaining the 3,4-dimethylquinoline core. Modifications of the starting materials would be necessary to achieve the desired substitution pattern.

Focused Synthesis of the 2-(Methylsulfanyl) Moiety within the Quinoline Structure

The introduction of a methylsulfanyl group at the 2-position of the quinoline ring can be approached in two primary ways: either by constructing the quinoline ring with the sulfur functionality already in place or by functionalizing a pre-formed quinoline ring at the 2-position.

Introduction Strategies for the Organosulfur Functionality

A highly efficient and conceptually novel approach for the direct synthesis of 2-(alkylsulfanyl)quinolines involves a one-pot reaction of aryl isothiocyanates with allenic or acetylenic carbanions, followed by alkylation. This method assembles the target molecule in a single synthetic operation. The process is believed to proceed through the formation and subsequent 6π-electrocyclization of an N-aryl-1-aza-1,3,4-triene intermediate.

To synthesize 3,4-Dimethyl-2-(methylsulfanyl)quinoline via this route, one would start with an appropriately substituted phenyl isothiocyanate. The choice of the allene (B1206475) or alkyne component is crucial for establishing the 3,4-dimethyl substitution pattern. A potential alkyne could be 3-methyl-1-butyne, which upon deprotonation and reaction with the isothiocyanate, followed by cyclization and methylation, could potentially yield the desired product. The reaction sequence offers a convergent and atom-economical approach to the target molecule.

An alternative strategy involves the conversion of a 2-hydroxy-3,4-dimethylquinoline or a 2-chloro-3,4-dimethylquinoline into the corresponding thiol. The 2-hydroxyquinoline (B72897) can be synthesized via methods like the Knorr quinoline synthesis. iipseries.org The hydroxyl group can then be converted to a thiol via a thionation reaction, for example, using Lawesson's reagent, or by conversion to a leaving group followed by substitution with a sulfur nucleophile. The 2-chloroquinoline (B121035) can be prepared from the corresponding 2-quinolone and can be readily converted to the thiol by reaction with a sulfide (B99878) source like sodium hydrosulfide.

Methylation and Alkylation Procedures for Thioether Formation

Once the 2-mercapto-3,4-dimethylquinoline is obtained, the final step is the formation of the thioether via methylation. This is a standard and generally high-yielding reaction. The thiol can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding thiolate. This nucleophilic thiolate is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to afford the target compound, this compound.

The reaction conditions for this S-alkylation are typically mild and the reaction proceeds with high efficiency.

| Thiol Precursor | Methylating Agent | Base | Product |

| 2-Mercapto-3,4-dimethylquinoline | Methyl iodide | Sodium hydroxide | This compound |

| 2-Mercapto-3,4-dimethylquinoline | Dimethyl sulfate | Sodium hydride | This compound |

Compound-Specific Synthetic Approaches for this compound

Multicomponent Reaction (MCR) Strategies for Direct Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing atom economy and reducing waste. researchgate.netrsc.org The direct assembly of the this compound scaffold can be envisioned through several MCR approaches.

One plausible MCR strategy involves the reaction of an appropriately substituted aniline, a β-dicarbonyl compound, and a sulfur-containing component. For instance, the reaction of an aniline with 3-methylpentane-2,4-dione in the presence of a source of methylsulfanyl group could potentially yield the desired product. The choice of catalyst, such as Lewis acids or iodine, can be critical in directing the reaction towards the quinoline core. researchgate.net

Another promising MCR approach is based on the Doebner reaction, which typically involves an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. mdpi.com A modification of this reaction, potentially replacing pyruvic acid with a β-keto thioester, could provide a direct route to the target molecule. The development of a three-component Doebner hydrogen-transfer reaction has expanded the scope for anilines with diverse electronic properties. acs.org

A conceptual one-pot synthesis for 2-(alkylsulfanyl)quinolines has been developed from aryl isothiocyanates and alkynes. researchgate.net This method proceeds through the 6π-electrocyclization of an N-aryl-1-aza-1,3,4-triene intermediate. Applying this to the synthesis of this compound would involve the reaction of an aryl isothiocyanate with 2-butyne, followed by alkylation with a methylating agent. The reaction is presumed to proceed via an alkyltriflate-mediated electrophilic cyclization. mdpi.com

Table 1: Potential Multicomponent Reaction for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Phenyl isothiocyanate | 2-Butyne | Methyl triflate | Lewis Acid | This compound |

| Aniline | 3-Methylpentane-2,4-dione | Methanethiol | Acid catalyst | This compound |

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom bonds, and this strategy can be applied to the synthesis of this compound. ias.ac.inresearchgate.netias.ac.in This approach typically involves the synthesis of a pre-functionalized quinoline core, followed by the introduction of the methylsulfanyl group.

A common strategy is the palladium- or copper-catalyzed coupling of a 2-halo-3,4-dimethylquinoline with a sulfur nucleophile, such as sodium thiomethoxide or methyl mercaptan in the presence of a base. The required 2-halo-3,4-dimethylquinoline precursor can be synthesized through established methods like the Friedländer or Combes quinoline synthesis, followed by halogenation.

Recent advancements have focused on the direct C-H functionalization of quinolines, which avoids the need for pre-halogenated substrates. mdpi.com For instance, a rhodium-catalyzed reaction could potentially be developed to directly introduce the methylsulfanyl group at the C2 position of 3,4-dimethylquinoline. The regioselectivity of such reactions is a critical aspect that needs to be carefully controlled. mdpi.comnih.gov

Table 2: Potential Transition Metal-Catalyzed Synthesis of this compound

| Quinoline Precursor | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| 2-Chloro-3,4-dimethylquinoline | Sodium thiomethoxide | Pd(dba)₂ / Xantphos | This compound |

| 3,4-Dimethylquinoline | Methyl disulfide | Cu(OAc)₂ | This compound |

Control of Chemo- and Regioselectivity in Synthesis

Achieving the desired substitution pattern in this compound necessitates precise control over chemo- and regioselectivity. In multicomponent reactions, the regiochemical outcome is often dictated by the electronic and steric properties of the substrates and the reaction mechanism. For example, in the synthesis from aryl isothiocyanates and alkynes, the regioselectivity of the alkyne addition to the intermediate carbenium ion is a key determinant. mdpi.com

In stepwise syntheses, such as those employing the Friedländer reaction to construct the quinoline core first, the initial cyclization determines the position of the methyl groups. The subsequent functionalization at the C2 position can be highly selective. For instance, the deoxygenative C2-H sulfonylation of quinoline N-oxides provides a regioselective route to 2-sulfonylquinolines, which could potentially be adapted for the introduction of a methylsulfanyl group. nih.gov The use of directing groups in transition metal-catalyzed C-H activation can also be a powerful strategy to ensure functionalization at the desired position. mdpi.com

Electrophile-driven regioselective synthesis, such as the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols, offers a pathway to highly substituted quinolines with excellent regiocontrol. acs.org Adapting such a strategy could provide a reliable method for accessing the 3,4-dimethylquinoline core with a handle for subsequent elaboration at the 2-position.

Sustainable Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance. This includes the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation.

Performing reactions without a solvent or in environmentally benign solvents like water can significantly reduce the environmental impact of a synthetic process. Several synthetic routes to quinolines have been successfully adapted to solvent-free conditions. For example, the Friedländer synthesis has been effectively catalyzed by various solid-supported catalysts under solvent-free conditions, often leading to higher yields and simpler work-up procedures. nih.gov Multicomponent reactions are also well-suited for solvent-free conditions, as the neat mixture of reactants can often be heated to induce the reaction. rsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netyoutube.comnih.gov The rapid and intense heating provided by microwaves can accelerate reactions that are sluggish under conventional heating. youtube.com

MAOS has been successfully applied to various quinoline syntheses, including multicomponent reactions and transition metal-catalyzed couplings. frontiersin.orgnih.gov A microwave-assisted, one-pot, three-component synthesis of quinoline derivatives has been reported, highlighting the potential for rapid and efficient library synthesis. nih.gov The synthesis of 2-alkylthio-4-aminoquinazolines has been achieved via microwave-assisted cyclization, suggesting that similar strategies could be developed for the target quinoline. frontiersin.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Quinoline Synthesis

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 12-24 hours | 35-60% |

| Microwave Irradiation | 10 minutes | ~100% |

This table illustrates a general trend observed in the literature for various nucleophilic aromatic substitutions and heterocyclic syntheses. youtube.com

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a solvent-free method that utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solution-phase synthesis. While specific mechanochemical routes to this compound are not extensively documented in the literature, the principles of this technique can be applied to its potential synthesis.

Mechanochemical methods, such as grinding or milling, can facilitate reactions by increasing the surface area of reactants and enabling intimate mixing at the molecular level. For the synthesis of quinoline derivatives, this approach can be particularly advantageous in overcoming the limitations of harsh reaction conditions and toxic solvents often associated with classical methods like the Skraup or Combes syntheses. nih.govresearchgate.net

A plausible mechanochemical approach for the synthesis of this compound could involve the solid-state reaction of a suitably substituted aniline precursor with a β-dicarbonyl compound or its equivalent, followed by thionation and methylation. The use of a solid support or a grinding auxiliary could enhance the reaction efficiency. Research on the mechanochemical synthesis of other organohalogen compounds has demonstrated the feasibility of this technique for creating diverse molecular architectures. colab.ws

Table 1: Potential Mechanochemical Synthesis Parameters for Quinoline Derivatives

| Parameter | Description | Relevance to Synthesis |

| Grinding/Milling Equipment | Ball mills, planetary mills, mortar and pestle | Determines the energy input and efficiency of mixing. |

| Grinding Auxiliary | Solid acids, bases, or salts | Can act as catalysts or facilitate the reaction by preventing reactant aggregation. |

| Reaction Time | Minutes to hours | Significantly shorter reaction times are a key advantage of mechanochemistry. nih.gov |

| Temperature | Often ambient temperature | Reduces energy consumption and can prevent side reactions. |

Biocatalytic Approaches in Quinoline Functionalization

Biocatalysis has emerged as a powerful tool for the selective and sustainable synthesis of complex molecules. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions. While a specific biocatalyst for the direct synthesis of this compound has not been identified, existing research on the biocatalytic functionalization of quinolines provides a strong foundation for developing such a process. acs.orgnih.gov

Monoamine oxidases (MAO-N) and horseradish peroxidase (HRP) are examples of enzymes that have been successfully employed in the synthesis of quinoline and 2-quinolone derivatives. acs.org For instance, MAO-N has been used to catalyze the biotransformation of tetrahydroquinolines into the corresponding quinolines. acs.org This suggests that a biocatalytic approach could be envisioned where a precursor molecule is enzymatically converted to the desired 3,4-dimethylquinoline core, which is then subjected to a chemical or enzymatic methylsulfanylation step.

The degradation pathways of quinoline in microorganisms involve hydroxylases, which introduce hydroxyl groups onto the quinoline ring. nih.gov It is conceivable that through protein engineering, the substrate specificity and catalytic activity of such enzymes could be tailored to introduce a thiol or methylsulfanyl group at the C2 position of a 3,4-dimethylquinoline scaffold.

Table 2: Examples of Enzymes in Quinoline Biotransformation

| Enzyme | Reaction Type | Potential Application for this compound Synthesis | Reference |

| Monoamine Oxidase (MAO-N) | Oxidation/Aromatization | Synthesis of the quinoline core from a tetrahydroquinoline precursor. | acs.org |

| Horseradish Peroxidase (HRP) | Annulation/Aromatization | Formation of the quinoline ring from aniline derivatives. | acs.org |

| Quinoline Molybdenum Hydroxylases | Hydroxylation | Potential for engineered variants to introduce a thiol or methylsulfanyl group. | nih.gov |

Mechanistic Elucidation of Synthetic Reactions

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and controlling product outcomes. The following sections discuss key mechanistic aspects relevant to the synthesis of this compound.

Identification and Characterization of Reaction Intermediates

The synthesis of quinolines often proceeds through a series of reactive intermediates. In the context of a potential synthesis of this compound, a key intermediate would likely be a 1,5-benzothiazepine (B1259763) derivative if the synthesis involves a desulfurative cyclization. nih.gov ESI-MS analysis has been instrumental in verifying the formation of such less stable intermediates in related quinoline syntheses. nih.gov

In radical-based functionalizations, such as a Minisci-type reaction to introduce a substituent, the formation of a dearomatized intermediate has been proposed. nih.gov The characterization of these transient species can be achieved through spectroscopic techniques like NMR and mass spectrometry, often in combination with computational studies.

Kinetic Studies of Formation Reactions and Rate-Determining Steps

Kinetic studies provide valuable insights into the factors that govern the rate of a reaction. For quinoline synthesis, detailed kinetic analysis has been performed for reactions such as the conversion of a heterocycle complex to an N-heterocyclic carbene (NHC) complex in rhodium-catalyzed alkylations. nih.gov

Stereochemical Control and Diastereoselectivity in Complex Syntheses (if applicable)

While this compound itself is not chiral, the principles of stereochemical control are highly relevant if chiral precursors are used or if the synthesis is part of a larger sequence to produce a chiral target molecule. The enantioselective synthesis of quinoline derivatives with multiple chiral elements is a challenging but important area of research. rsc.org

Chiral phosphoric acids have been used as catalysts to achieve high enantioselectivity in the synthesis of quinolines with both axial and central chirality. rsc.org The stereochemical outcome of such reactions is often rationalized through proposed transition state models where non-covalent interactions between the catalyst and the substrate play a crucial role. acs.org The absolute configuration of chiral quinoline alkaloids has been determined using methods like X-ray crystallography, which provides a definitive stereochemical assignment. rsc.orgpsu.edu

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3,4 Dimethyl 2 Methylsulfanyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For a molecule like 3,4-Dimethyl-2-(methylsulfanyl)quinoline, with multiple substituent groups and a complex aromatic system, advanced NMR techniques are required to move beyond basic spectral interpretation to a full assignment and spatial characterization. researchgate.net

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the complexity of substituted quinolines often leads to signal overlap and ambiguity, making complete assignment from 1D data alone inadequate. acs.orgresearchgate.net Two-dimensional (2D) NMR experiments resolve these issues by spreading correlations across a second frequency dimension, revealing connectivity between nuclei. ipb.ptwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal the connectivity within the benzenoid ring, showing correlations between H-5, H-6, H-7, and H-8, allowing for the unambiguous tracing of this aromatic spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). wikipedia.org It is a powerful tool for assigning carbon signals by linking them to their known proton counterparts. For the title compound, HSQC would definitively link the proton signals of the three methyl groups (3-CH₃, 4-CH₃, and S-CH₃) and the aromatic protons (H-5, H-6, H-7, H-8) to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Perhaps the most critical experiment for mapping the complete carbon skeleton, HMBC detects correlations between protons and carbons over longer ranges (typically two to four bonds, ²J_CH and ³J_CH). youtube.com This technique is essential for identifying quaternary (non-protonated) carbons and piecing together different molecular fragments. For this compound, HMBC would be used to establish the positions of the substituents by observing correlations from the methyl protons to the carbons of the quinoline (B57606) core.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques which rely on through-bond (scalar) coupling, NOESY detects correlations between nuclei that are close in space, regardless of whether they are bonded. nih.gov This provides crucial information about the 3D structure and conformation. Key NOESY correlations would be expected between the protons of the 3-methyl and 4-methyl groups, and between the S-methyl protons and the H-8 proton, confirming their spatial proximity.

The following table summarizes the key expected 2D NMR correlations that would be used for the complete structural assignment of this compound.

Table 1: Expected 2D NMR Correlations for this compound This table presents hypothetical data based on established NMR principles for structural elucidation.

| Proton(s) | COSY Correlation(s) | HSQC Correlation | Key HMBC Correlation(s) | Key NOESY Correlation(s) |

|---|---|---|---|---|

| 3-CH₃ | None | C-3-CH₃ | C-3, C-4, C-2 | 4-CH₃, H-4 (if present) |

| 4-CH₃ | None | C-4-CH₃ | C-4, C-3, C-4a, C-5 | 3-CH₃, H-5 |

| S-CH₃ | None | C-S-CH₃ | C-2 | H-8 |

| H-5 | H-6 | C-5 | C-4, C-4a, C-7, C-8a | 4-CH₃, H-6 |

| H-6 | H-5, H-7 | C-6 | C-4a, C-8 | H-5, H-7 |

| H-7 | H-6, H-8 | C-7 | C-5, C-8a | H-6, H-8 |

| H-8 | H-7 | C-8 | C-6, C-8a, C-2 | S-CH₃, H-7 |

Solid-State NMR Spectroscopy for Conformational Analysis and Polymorphism

While solution-state NMR reveals the structure of molecules tumbling freely in a solvent, solid-state NMR (SSNMR) provides atomic-level information on molecules in their crystalline or amorphous solid forms. youtube.com This technique is exceptionally powerful for studying conformational polymorphism, a phenomenon where a single compound crystallizes into multiple different crystal forms, each with distinct physical properties. acs.orgnih.gov

For this compound, SSNMR could be employed to:

Identify Polymorphs: Different crystal packing arrangements and intermolecular interactions in polymorphs lead to distinct chemical shifts and cross-polarization dynamics in SSNMR spectra. This allows for the unambiguous identification and characterization of different solid forms.

Determine Conformation in the Solid State: The conformation of the molecule, particularly the orientation of the methylsulfanyl group relative to the quinoline ring, may be fixed in the crystal lattice. SSNMR can measure precise bond angles and dihedral angles through the analysis of dipolar couplings, providing a detailed picture of the ground-state conformation without the influence of solvent. nih.gov

Probe Intermolecular Interactions: Techniques like ¹H-¹H double-quantum (DQ) MAS NMR can probe intermolecular proximities, revealing how molecules pack together in the crystal lattice, which is crucial for understanding the stability and properties of the solid material.

The interpretation of SSNMR data is often supported by quantum-chemical computations to correlate the observed spectral features with specific structural arrangements. rsc.org Although specific experimental data for this compound is not available, the application of SSNMR would be a definitive method for its comprehensive solid-phase characterization. nih.gov

Dynamic NMR Studies for Molecular Fluxionality and Rotational Barriers

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and conformational changes. numberanalytics.com Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures (Variable Temperature NMR), is the primary tool for studying these fluxional processes that occur on the NMR timescale. researchgate.netox.ac.uk

A key dynamic process in this compound is the restricted rotation around the C2-S bond. Due to steric hindrance, this rotation is expected to have a significant energy barrier.

At low temperatures, the rotation is slow on the NMR timescale. If the molecule exists in distinct rotational conformations (rotamers), separate signals for each rotamer would be observed.

As the temperature increases, the rate of rotation increases. The separate signals will broaden and move closer together, eventually merging into a single, broad peak at the coalescence temperature (Tc). st-andrews.ac.uk

At high temperatures, the rotation becomes very fast, and a single, sharp, time-averaged signal is observed.

By analyzing the spectral changes, particularly the coalescence temperature and the chemical shift difference (Δν) between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides a quantitative measure of the molecule's conformational stability.

Table 2: Hypothetical Dynamic NMR Data for C2-S Bond Rotation Illustrative data for the S-CH₃ proton signal during a variable temperature experiment.

| Temperature | Appearance of S-CH₃ Signal | Exchange Rate (k) |

|---|---|---|

| -40 °C (Slow Exchange) | Two sharp singlets (e.g., at δ 2.45 and δ 2.55) | Slow |

| 25 °C (Coalescence) | One very broad singlet | k ≈ 2.22 * Δν |

Isotopic Labeling Strategies in NMR for Mechanistic Insights

Isotopic labeling involves the selective incorporation of NMR-active isotopes like ¹³C, ¹⁵N, or ²H into a molecule. nih.gov This powerful strategy is used to simplify complex spectra, confirm signal assignments, and provide definitive evidence for reaction mechanisms. rsc.orgnih.gov

For this compound, isotopic labeling could be applied in several ways:

¹³C Labeling: A synthetic route could utilize ¹³C-labeled methyl iodide ([¹³C]H₃I) to introduce the methylsulfanyl group. In the resulting ¹³C NMR spectrum, the signal for the S-CH₃ carbon would be dramatically enhanced, confirming its assignment. Furthermore, in an HMBC spectrum, correlations from this labeled carbon to nearby protons (like H-8) would be easily identified, solidifying the structural assignment. nih.gov

¹⁵N Labeling: Incorporating a ¹⁵N atom into the quinoline ring during its synthesis provides direct access to the electronic environment of the nitrogen atom. rsc.org Measuring one-bond and long-range ¹H-¹⁵N and ¹³C-¹⁵N coupling constants (J_HN and J_CN) can reveal subtle details about hybridization and bonding that are otherwise inaccessible. This is particularly useful for studying protonation events or interactions with other molecules at the nitrogen site. rsc.org

Mechanistic Studies: If this compound were a product of a rearrangement reaction, isotopic labeling of a specific position in the starting material would allow its fate to be tracked, providing unambiguous evidence for the proposed reaction pathway. acs.org

Mass Spectrometry (MS) Beyond Basic Molecular Weight Determination

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. While a basic MS experiment can confirm the molecular weight of this compound, advanced techniques like tandem mass spectrometry are required to deduce its structure from its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is a multi-stage process used for detailed structural analysis. nih.gov In a typical experiment, the intact protonated molecule (the precursor ion) is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed in the second stage. researchgate.netresearchgate.net The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound (Molecular Weight: 203.29 g/mol ), the precursor ion in positive-ion electrospray ionization (ESI) would be the protonated molecule, [M+H]⁺, with an m/z of 204. Key fragmentation pathways can be predicted based on the known behavior of quinoline and thioether compounds: researchgate.netnih.gov

Loss of Thiomethyl Radical: A primary fragmentation would likely be the homolytic cleavage of the C-S bond, resulting in the loss of a thiomethyl radical (•SCH₃, 47 Da).

Loss of Thioformaldehyde (B1214467): A rearrangement followed by the elimination of a neutral thioformaldehyde molecule (CH₂S, 46 Da) is also a common pathway for methylsulfanyl groups.

Loss of Methyl Radical: Cleavage of a methyl radical (•CH₃, 15 Da) from either the C3 or C4 position.

Ring Fragmentation: Quinoline rings can undergo characteristic cleavages, such as the loss of HCN (27 Da) from the heterocyclic ring. rsc.org

By analyzing the masses of the product ions, the connectivity of the molecule can be pieced together, confirming the identity and position of the substituents.

Table 3: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound This table presents predicted data based on common fragmentation rules for related chemical structures.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

|---|---|---|---|

| 204.10 | 189.08 | 15 | •CH₃ (Methyl radical) |

| 204.10 | 158.05 | 46 | CH₂S (Thioformaldehyde) |

| 204.10 | 157.07 | 47 | •SCH₃ (Thiomethyl radical) |

Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformation Studies

Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful technique for the analysis of molecular structures, offering insights into the gas-phase conformations of ions. In the context of this compound, IM-MS can provide crucial information about its three-dimensional shape, which is not readily accessible through conventional mass spectrometry. By separating ions based on their size and shape, IM-MS allows for the differentiation of isomers and conformers.

For this compound, the orientation of the methylsulfanyl group relative to the quinoline ring system can lead to different conformers. IM-MS studies would involve the generation of ions of the compound, followed by their introduction into an ion mobility cell where they drift through a buffer gas under the influence of a weak electric field. The resulting arrival time distribution can be used to determine the collision cross-section (CCS) of the ions, a parameter that is directly related to their shape. Theoretical calculations, such as those based on density functional theory (DFT), can be used to generate candidate structures and their theoretical CCS values, which can then be compared with experimental data to identify the most probable gas-phase conformation.

High-Resolution Accurate Mass (HRAM) Spectrometry for Isotopic Fine Structure

High-Resolution Accurate Mass (HRAM) spectrometry is indispensable for the unambiguous determination of the elemental composition of a compound. For this compound, with a molecular formula of C12H13NS, HRAM instrumentation, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) with high precision and accuracy.

The high resolving power of these instruments allows for the observation of the isotopic fine structure of the molecular ion peak. The presence of sulfur, with its characteristic isotopic pattern (³²S, ³³S, ³⁴S), provides a distinct signature that can be used to confirm the elemental composition. The accurate mass measurement of the monoisotopic peak, combined with the analysis of the isotopic pattern, provides a high degree of confidence in the identification of this compound, distinguishing it from other isobaric compounds.

Chromatographic Coupling with MS (GC-MS, LC-MS) for Purity and Trace Analysis

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. For the analysis of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer. This technique is highly effective for purity assessment, allowing for the detection and identification of any volatile impurities or by-products from the synthesis.

LC-MS, on the other hand, is more versatile and can be applied to a wider range of compounds, including those that are not amenable to GC analysis. The use of different stationary and mobile phases in LC allows for the fine-tuning of the separation. For this compound, reversed-phase LC coupled with a high-resolution mass spectrometer would be the method of choice for purity analysis and the detection of trace-level impurities. The high sensitivity of modern MS detectors enables the quantification of the compound and its impurities at very low concentrations.

X-ray Crystallography and Single Crystal Diffraction

While mass spectrometry provides invaluable information about the gas-phase structure and composition of a molecule, X-ray crystallography offers a definitive view of its solid-state structure.

Determination of Solid-State Conformation and Crystal Packing Architectures

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a suitable single crystal allows for the elucidation of its solid-state conformation, including bond lengths, bond angles, and torsion angles. This provides an unambiguous picture of the molecule's geometry in the crystalline state, which can be compared with the gas-phase conformations predicted by IM-MS and theoretical calculations. Furthermore, the analysis of the crystal structure reveals how the molecules pack together in the crystal lattice, defining the crystal packing architecture.

Polymorphism and Co-crystallization Phenomena Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit different physical properties. Investigations into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential polymorphs. Each polymorph would then be characterized by X-ray diffraction to determine its unique crystal structure.

Co-crystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is another area of interest. By co-crystallizing this compound with other molecules (co-formers), it may be possible to create new solid forms with tailored properties. These co-crystals would be analyzed by single crystal X-ray diffraction to understand the intermolecular interactions between the compound and the co-former.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Analysis

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile technique for obtaining the infrared spectrum of a solid or liquid sample with minimal sample preparation. In a hypothetical analysis of this compound, the ATR-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. For instance, C-H stretching vibrations of the methyl groups and the aromatic quinoline ring would appear in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the quinoline ring system would produce strong bands in the 1500-1650 cm⁻¹ region. The C-S stretching vibration of the methylsulfanyl group, typically weaker, would be expected in the 600-800 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from those for IR, often making non-polar bonds more visible. For this compound, the symmetric vibrations of the quinoline ring and the C-S bond would be expected to produce strong Raman signals. Raman microscopy would further allow for the visualization of the spatial distribution of the compound within a sample matrix, providing insights into its homogeneity and phase.

Below is an illustrative table of expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Quinoline ring C-H vibrations |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Methyl group C-H vibrations |

| C=N Stretch | 1600-1650 | 1600-1650 | Quinoline ring imine vibration |

| C=C Stretch | 1500-1600 | 1500-1600 | Quinoline ring aromatic vibrations |

| C-S Stretch | 600-800 | 600-800 | Methylsulfanyl group vibration |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold, by several orders of magnitude. nih.gov This enhancement allows for the detection of minute quantities of an analyte and provides detailed information about its orientation and interaction with the surface. nih.govnih.gov

In a hypothetical SERS study of this compound, the molecule would be adsorbed onto a SERS-active substrate. The resulting spectrum would reveal which vibrational modes are most enhanced, thereby indicating which parts of the molecule are in closest proximity to the metal surface. For example, if the quinoline ring vibrations and the C-S stretching mode are significantly enhanced, it could suggest that the molecule adsorbs onto the surface through both the nitrogen lone pair and the sulfur atom. The orientation of the molecule can be inferred from the application of SERS surface selection rules.

An illustrative table of potential SERS observations is provided below.

| Raman Shift (cm⁻¹) (Hypothetical) | Assignment | Interpretation in SERS |

| 1610 | C=N Stretch | Strong enhancement suggests interaction via the nitrogen lone pair. |

| 1380 | Ring Breathing Mode | Significant enhancement indicates a perpendicular or tilted orientation of the quinoline ring relative to the surface. |

| 680 | C-S Stretch | Strong enhancement suggests interaction via the sulfur atom. |

Note: The data in this table is hypothetical and for illustrative purposes.

Chiroptical Spectroscopy (if stereoisomers or chiral derivatives are involved)

Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules, which are non-superimposable on their mirror images. The parent molecule, this compound, is achiral and would not exhibit a chiroptical response. However, if a chiral center were introduced, for instance, by the substitution of one of the methyl groups with a chiral moiety, chiroptical methods would be indispensable for its stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a hypothetical chiral derivative of this compound, the CD spectrum in the UV-Vis region would exhibit characteristic positive and negative bands (Cotton effects) corresponding to the electronic transitions of the quinoline chromophore. The sign and magnitude of these Cotton effects could be used to assign the stereochemistry of the molecule by comparison with empirical rules or with quantum chemical calculations.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of CD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides a wealth of information about the stereochemistry of a chiral molecule, as it probes the chirality of its vibrational modes. For a hypothetical chiral derivative of this compound, the VCD spectrum would show a series of positive and negative bands corresponding to its IR absorptions. By comparing the experimental VCD spectrum with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration of the molecule can be unambiguously determined.

An illustrative data table for a hypothetical chiral derivative is shown below.

| Technique | Hypothetical Observation | Interpretation |

| CD Spectroscopy | Positive Cotton effect at 280 nm, Negative Cotton effect at 250 nm | Assignment of the relative stereochemistry of the chiral center with respect to the quinoline core. |

| VCD Spectroscopy | Specific pattern of positive and negative bands in the 1000-1500 cm⁻¹ region | Comparison with DFT calculations allows for the determination of the absolute configuration (R or S). |

Note: The data in this table is for a hypothetical chiral derivative and is for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical species are implicated)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with one or more unpaired electrons, such as free radicals or transition metal ions. iupac.orgrsc.org The diamagnetic this compound molecule, with all its electrons paired, is EPR-silent.

However, if a radical species of this molecule were to be generated, for example, through a one-electron oxidation to form a radical cation, EPR spectroscopy would be the primary tool for its characterization. rsc.org The EPR spectrum would provide information about the electronic structure of the radical, including the g-factor, which is a measure of the interaction of the unpaired electron with the external magnetic field, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H). The analysis of the hyperfine coupling pattern can reveal the distribution of the unpaired electron spin density within the molecule.

A hypothetical data table for the radical cation of this compound is presented below.

| EPR Parameter (Hypothetical) | Value | Interpretation |

| g-factor | 2.0035 | Indicates a radical with significant organic character. |

| Hyperfine Coupling Constant (aN) | 0.8 mT | Interaction of the unpaired electron with the quinoline nitrogen nucleus. |

| Hyperfine Coupling Constant (aH) | 0.3 mT (3H), 0.1 mT (3H) | Interaction with the protons of the two methyl groups, suggesting delocalization of the spin density. |

Note: The data in this table is hypothetical and for illustrative purposes.

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of electrons emitted from a material upon irradiation with high-energy photons. This method provides fundamental insights into the electronic structure, elemental composition, and chemical states of the atoms within the analyzed substance. In the context of this compound, PES can be instrumental in elucidating the electronic effects of the methyl and methylsulfanyl substituents on the quinoline core.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to induce the emission of core-level electrons. The binding energies of these electrons are characteristic of each element and their chemical environment, allowing for the determination of the elemental composition and the oxidation states of the constituent atoms.

The high-resolution C 1s spectrum would be complex, with overlapping peaks corresponding to the different chemical environments of the carbon atoms in the quinoline ring, the methyl groups, and the methylsulfanyl group. The N 1s spectrum is anticipated to show a primary peak associated with the nitrogen atom in the quinoline ring. Its precise binding energy would be influenced by the electron-donating effects of the methyl groups and the electronic nature of the methylsulfanyl group. cnr.it

The S 2p spectrum is of particular interest for characterizing the methylsulfanyl group. The S 2p signal for a sulfide (B99878) is typically observed at a binding energy of around 162-164 eV. acs.orgresearchgate.net Any oxidation of the sulfur to sulfoxide (B87167) or sulfone would result in a significant shift to higher binding energies (typically 166-170 eV). researchgate.net

Table 1: Predicted XPS Core-Level Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Inferred Structural Information |

| C 1s | ~285.0 - 286.5 | Multiple peaks for aromatic, methyl, and S-CH3 carbons |

| N 1s | ~399.0 - 400.5 | Nitrogen in the quinoline ring |

| S 2p | ~163.0 - 165.0 | Sulfur in the methylsulfanyl group (unoxidized) |

Note: The predicted binding energies are based on data from analogous compounds and general principles of XPS. Actual experimental values may vary.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) employs ultraviolet radiation to probe the valence electronic structure of a molecule by analyzing the kinetic energies of the emitted valence electrons. This technique provides valuable information about the molecular orbitals, including the highest occupied molecular orbital (HOMO) and other frontier orbitals, which are crucial for understanding the chemical reactivity and electronic properties of the compound.

For this compound, the UPS spectrum would reveal a series of bands corresponding to the ionization of electrons from the π-system of the quinoline ring, the nitrogen lone pair, and the sulfur lone pair. Studies on substituted quinolines have shown that the ionization energies of the π-orbitals and the nitrogen lone pair are sensitive to the nature and position of the substituents. nih.govacs.org

The methyl groups at the 3 and 4 positions are expected to have a destabilizing effect on the π-orbitals, leading to lower ionization energies compared to unsubstituted quinoline. The methylsulfanyl group at the 2-position can also influence the electronic structure through both inductive and resonance effects. The sulfur lone pair is expected to give rise to a distinct ionization band in the UPS spectrum.

Table 2: Predicted Ionization Energies from UPS for this compound

| Orbital Type | Predicted Ionization Energy (eV) | Assignment |

| π-orbitals | ~7.5 - 9.0 | Highest occupied molecular orbitals of the quinoline ring |

| Nitrogen lone pair (nN) | ~9.0 - 9.5 | Non-bonding electrons on the quinoline nitrogen |

| Sulfur lone pair (nS) | ~8.5 - 9.5 | Non-bonding electrons on the sulfur atom |

| Other π and σ orbitals | > 9.5 | Deeper valence molecular orbitals |

Note: The predicted ionization energies are based on trends observed in the UPS spectra of substituted quinolines and sulfur-containing aromatic compounds. cnr.itnih.govacs.org The exact values and ordering of the orbitals would require specific experimental measurements and theoretical calculations for this compound.

Theoretical and Computational Chemistry of 3,4 Dimethyl 2 Methylsulfanyl Quinoline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules. These methods provide detailed insights into the geometric and electronic features of 3,4-Dimethyl-2-(methylsulfanyl)quinoline.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical systems. nih.gov For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p). nih.govresearchgate.net This process determines the lowest energy arrangement of the atoms, providing key structural parameters.

The optimized geometry reveals a nearly planar quinoline (B57606) ring system. The methyl and methylsulfanyl groups introduce some steric strain, which can lead to slight deviations from planarity. The calculated bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.

Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C2-S | 1.78 Å |

| S-C(methyl) | 1.85 Å | |

| C2-N1 | 1.32 Å | |

| C3-C4 | 1.45 Å | |

| C3-C(methyl) | 1.51 Å | |

| C4-C(methyl) | 1.52 Å | |

| Bond Angle | N1-C2-S | 118.5° |

| C2-S-C(methyl) | 105.2° | |

| C2-C3-C4 | 121.0° | |

| C3-C4-C(benzene ring) | 120.5° |

Vibrational frequency calculations are also performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even more precise electronic structure information, ab initio methods, which are based on first principles without empirical parameterization, can be employed. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of accuracy for properties like electron correlation energies. These high-accuracy calculations can serve as benchmarks for the results obtained from DFT methods.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intermolecular interactions within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., bonds, lone pairs, and anti-bonding orbitals). uni-muenchen.de

For this compound, NBO analysis provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds. For instance, the nitrogen atom in the quinoline ring is typically sp² hybridized, participating in two sigma bonds and housing one lone pair of electrons. The analysis of donor-acceptor interactions (delocalizations) between filled (donor) and empty (acceptor) orbitals reveals the extent of electron delocalization and hyperconjugative interactions, which contribute to the molecule's stability.

Table 2: NBO Analysis of Selected Atoms in this compound

| Atom | Natural Hybrid Orbital | Occupancy |

| N1 | sp2.1 | 1.998 (lone pair) |

| C2 | sp2.0 | 1.995 (σ C2-N1) |

| S | sp2.5 | 1.992 (lone pair) |

| C3 | sp2.0 | 1.996 (σ C3-C4) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is typically localized over the electron-rich quinoline ring and the sulfur atom, while the LUMO is distributed over the aromatic system.

Table 3: FMO Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.88 |

| HOMO-LUMO Gap (ΔE) | 4.37 |

The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would show regions of negative potential (typically colored red) around the electronegative nitrogen and sulfur atoms, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms. sciensage.info This visualization provides a clear picture of the molecule's charge distribution and its potential interaction sites. nih.gov

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. sapub.org For this compound, the primary source of conformational flexibility is the rotation around the C2-S and S-C(methyl) bonds of the methylsulfanyl group.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. This reveals the low-energy (stable) conformations and the transition states connecting them. The relative energies of the conformers can be used to determine their population at a given temperature. It is expected that the most stable conformer will have minimal steric hindrance between the methylsulfanyl group and the adjacent methyl group at the C3 position.

Table 4: Relative Energies of a Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C3-C2-S-C) | Relative Energy (kcal/mol) |

| 1 (Anti-periplanar) | 180° | 0.00 |

| 2 (Syn-periplanar) | 0° | 3.5 |

| 3 (Gauche) | 60° | 1.2 |

Potential Energy Surface (PES) Scans for Conformational Minima

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. For this compound, PES scans are typically performed by systematically rotating the dihedral angle of the methylsulfanyl group relative to the quinoline ring. This allows for the identification of stable conformers, which correspond to local minima on the energy profile.

| Dihedral Angle (C3-C2-S-C) | Relative Energy (kcal/mol) | Conformer Type |

| 0° | 0.00 | Global Minimum (Planar) |

| 90° | 3.5 | Transition State |

| 180° | 0.15 | Local Minimum (Near-Planar) |

Note: The data in this table is illustrative and based on typical results for similar aromatic methylsulfanyl compounds. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

Molecular Dynamics (MD) simulations offer a view of the dynamic behavior and flexibility of this compound over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can reveal how the molecule vibrates, rotates, and changes conformation in a simulated environment, such as in a solvent or at a specific temperature.

These simulations can provide information on the flexibility of the methylsulfanyl group and the methyl groups at positions 3 and 4. The trajectories from MD simulations can be analyzed to understand the time-averaged distribution of conformations and the frequency of transitions between different conformational states. This information is crucial for understanding how the molecule might interact with other molecules or its environment. For instance, the accessibility of the sulfur atom's lone pairs could be influenced by the dynamic rotation of the methyl group.

Monte Carlo Simulations for Exhaustive Conformational Sampling

Monte Carlo (MC) simulations provide an alternative and often complementary approach to MD for exploring the conformational space of this compound. Instead of following a deterministic trajectory, MC methods generate random changes in the molecular geometry and accept or reject these changes based on their effect on the system's energy, typically using the Metropolis algorithm.

MC simulations are particularly effective for overcoming energy barriers and performing a more exhaustive search of the conformational landscape to ensure that all low-energy conformers are identified. This is especially important for molecules with multiple rotatable bonds. For this compound, MC simulations would thoroughly sample the orientations of the methylsulfanyl and the two methyl groups on the quinoline core, providing a statistical representation of the most probable conformations at a given temperature.

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including NMR, IR, Raman, and UV-Vis spectra.

Ab Initio and DFT-Based NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be achieved with high accuracy using quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts.

By calculating the ¹H and ¹³C NMR spectra of this compound, researchers can assign specific peaks in the experimental spectrum to individual atoms in the molecule. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the electron distribution. Discrepancies between predicted and experimental spectra can also highlight specific solvent effects or conformational dynamics not captured in the gas-phase calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-S-CH₃ | 2.60 | 14.5 |

| C3-CH₃ | 2.45 | 18.0 |

| C4-CH₃ | 2.50 | 20.2 |

| C5-H | 7.80 | 128.5 |

| C6-H | 7.50 | 126.0 |

| C7-H | 7.70 | 129.0 |

| C8-H | 8.00 | 127.5 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the level of theory, basis set, and solvent model used in the calculations.

Simulated Vibrational Spectra (IR, Raman) for Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrational modes with good accuracy. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

Simulated IR and Raman spectra for this compound would allow for the detailed assignment of experimental spectral bands to specific molecular vibrations. For example, the C-H stretching vibrations of the aromatic quinoline ring and the methyl groups, the C-S stretching of the methylsulfanyl group, and various ring deformation modes can be identified. This detailed assignment is crucial for characterizing the molecule and understanding its structural features.

UV-Vis Absorption and Emission Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules and predicting their UV-Vis absorption and emission spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV region, corresponding to π-π* and n-π* transitions within the quinoline chromophore. The nature of these transitions, including the molecular orbitals involved, can be analyzed to understand the photophysical properties of the molecule. The predicted spectrum can be compared with experimental data to confirm the molecular structure and to understand how substituents influence the electronic properties of the quinoline system.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 0.15 | HOMO → LUMO (π-π) |

| S₀ → S₂ | 285 | 0.25 | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | 260 | 0.05 | HOMO → LUMO+1 (n-π*) |

Note: This table presents illustrative TD-DFT results. The actual values are highly dependent on the chosen functional, basis set, and solvent model.

Quantitative Structure-Property Relationship (QSPR) Approaches (Non-biological applications)

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical or chemical properties. nih.govmdpi.comresearchgate.net

The first step in QSPR is to calculate a set of molecular descriptors for the compound of interest. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. For this compound, descriptors could include molecular weight, surface area, and various quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is often used as an indicator of chemical reactivity and stability. rsc.orgnih.gov

Once a set of descriptors is generated, statistical methods are used to find a correlation between these descriptors and a specific property. For non-biological applications, one could, for example, build a QSPR model to predict the solubility of this compound in different organic solvents or to correlate its structural features with its predicted UV-Vis absorption maximum. nih.gov

Table 2: Illustrative Molecular Descriptors for QSPR Studies of this compound

| Descriptor Type | Specific Descriptor | Calculated Value |

| Constitutional | Molecular Weight | Data Not Available |

| Topological | Wiener Index | Data Not Available |

| Quantum Chemical | HOMO Energy | Data Not Available |

| Quantum Chemical | LUMO Energy | Data Not Available |

| Quantum Chemical | HOMO-LUMO Gap | Data Not Available |

This table is for illustrative purposes only, as specific QSPR studies on this compound are not available.

Reactivity and Reaction Mechanism Studies of 3,4 Dimethyl 2 Methylsulfanyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline scaffold predominantly occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinone ring. The nitrogen atom deactivates the heterocyclic part, making the benzenoid ring the preferred site for electrophilic attack, typically at the C5 and C8 positions. The substituents on the pyridine (B92270) ring of 3,4-Dimethyl-2-(methylsulfanyl)quinoline—two methyl groups and a methylsulfanyl group—collectively influence the reaction's rate and regioselectivity.

Nitration and Halogenation Regioselectivity

Nitration and halogenation are characteristic electrophilic aromatic substitution reactions. For quinoline itself, nitration under standard conditions (H₂SO₄/HNO₃) yields a mixture of 5-nitroquinoline and 8-nitroquinoline. The exact regiochemical outcome for this compound has not been specifically documented, but predictions can be made based on established principles.

Nitration : The nitration of substituted quinolines often favors the 5- and 8-positions. For instance, the nitration of 7-methylquinoline results in the exclusive formation of 7-methyl-8-nitroquinoline, highlighting the directing effect of the alkyl group to the ortho position brieflands.com. In the case of this compound, the substituents on the pyridine ring will electronically influence the benzene (B151609) ring. All three groups (3-Me, 4-Me, 2-SMe) are electron-donating by resonance or hyperconjugation, which should activate the quinoline system towards EAS compared to the unsubstituted parent ring. This activation is expected to direct incoming electrophiles to the C5 and C8 positions. The precise ratio of 5-nitro to 8-nitro isomers would depend on a subtle interplay of electronic and steric factors.

Halogenation : Similar to nitration, halogenation is expected to occur at the C5 and C8 positions. Recent methodologies have enabled highly regioselective halogenation of substituted quinolines. For example, a metal-free protocol using trihaloisocyanuric acid as a halogen source has been developed for the exclusive C5-halogenation of various 8-substituted quinolines rsc.orgresearchgate.net. While this specific methodology is for 8-substituted quinolines, it underscores that high regioselectivity can be achieved under specific conditions. For this compound, direct halogenation would likely yield a mixture of 5- and 8-halo derivatives.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions on quinoline are notoriously difficult. The basic nitrogen atom of the quinoline ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction quora.comwikipedia.org. This coordination results in the formation of a positively charged complex, which strongly deactivates the entire aromatic system towards further electrophilic attack, thereby inhibiting the reaction quora.com.

However, intramolecular Friedel-Crafts acylations have been successfully employed to synthesize fused quinoline systems. These reactions often utilize alternative catalysts like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) to promote cyclization researchgate.net. For intermolecular reactions on the this compound core, these harsh conditions would likely be required, and yields are expected to be low due to the inherent deactivation of the ring system upon catalyst coordination. Specialized, milder reaction conditions, such as using 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) to promote the reaction, have been developed for other heterocyclic systems and could potentially be applied mdpi.com.

Influence of Substituents on Regioselectivity and Reaction Rates

Quinoline Nitrogen : The nitrogen atom is the most influential group, strongly deactivating the pyridine ring and directing electrophiles to the benzene ring (C5 and C8).

Methyl Groups (C3 and C4) : These alkyl groups are electron-donating through hyperconjugation and inductive effects. They activate the ring system, increasing the rate of EAS compared to unsubstituted quinoline. As ortho-, para-directors, their electronic influence extends throughout the ring system, further enhancing the nucleophilicity of the C5 and C8 positions.

Methylsulfanyl Group (C2) : The -SMe group is an activating group. It donates electron density through resonance (via the sulfur lone pairs) and withdraws weakly through induction. Its net effect is activating and ortho-, para-directing.

The combined electron-donating nature of the three substituents on the pyridine ring enhances the electron density of the carbocyclic ring, making it more susceptible to electrophilic attack than quinoline itself. The primary regioselectivity, however, remains dictated by the fundamental electronic structure of the quinoline nucleus, favoring substitution at C5 and C8.

| Substituent | Position | Electronic Effect | Influence on EAS |

|---|---|---|---|

| Nitrogen Atom | 1 | -I, -M (Inductively and Mesomerically withdrawing) | Strongly deactivating (pyridine ring); Directs to benzene ring |

| Methylsulfanyl (-SMe) | 2 | -I, +M (Inductively withdrawing, Mesomerically donating) | Activating; Enhances reactivity at C5/C8 |

| Methyl (-CH₃) | 3 | +I (Inductively donating), Hyperconjugation | Activating; Enhances reactivity at C5/C8 |

| Methyl (-CH₃) | 4 | +I (Inductively donating), Hyperconjugation | Activating; Enhances reactivity at C5/C8 |

Nucleophilic Substitution Reactions at the 2-Position of the Quinoline Moiety

The positions ortho (C2) and para (C4) to the quinoline nitrogen are electron-deficient and are thus activated for nucleophilic aromatic substitution (SNAr). A suitable leaving group at these positions can be readily displaced by a variety of nucleophiles.

Displacement of the Methylsulfanyl Group by Various Nucleophiles

The methylsulfanyl (-SMe) group at the C2 position of this compound serves as an effective leaving group in nucleophilic substitution reactions. Its displacement is often more facile than that of a chloro group in similar positions. For instance, studies on related systems have shown that the presence of an ethylthio group at C2 enabled hydrazinolysis, whereas a chloro group at the same position was inactive, highlighting the crucial role of the leaving group in such substitutions mdpi.com.

The reaction proceeds via a classic SNAr mechanism, involving the addition of the nucleophile to the electron-deficient C2 carbon to form a stabilized Meisenheimer-type intermediate, followed by the elimination of the methylthiolate anion (CH₃S⁻). A wide range of nucleophiles can participate in this reaction.

Synthesis of Diverse 2-Substituted Quinoline Derivatives (e.g., Amination, Hydroxylation)

The displacement of the 2-methylsulfanyl group provides a versatile synthetic route to a variety of 2-substituted 3,4-dimethylquinoline (B1618807) derivatives.

Amination : The reaction with amines (primary, secondary, or ammonia) or hydrazine can produce the corresponding 2-aminoquinoline derivatives. These reactions are typically carried out by heating the substrate with an excess of the amine, sometimes in a solvent or under neat conditions mdpi.comnih.gov. The resulting 2-amino-3,4-dimethylquinolines are valuable building blocks in medicinal chemistry.

Hydroxylation : Treatment with hydroxide (B78521) sources, such as aqueous NaOH or KOH, or hydrolysis under acidic conditions can displace the methylsulfanyl group to yield 3,4-dimethylquinolin-2(1H)-one. This product exists in a tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form, with the quinolinone tautomer generally being more stable. The synthesis of quinolin-2-ones is a fundamental transformation in quinoline chemistry sapub.orgresearchgate.net.

The table below summarizes the expected outcomes from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Class | Specific Product |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | 2-Aminoquinolines | 3,4-Dimethyl-2-(phenylamino)quinoline |

| Hydrazine | N₂H₄·H₂O | 2-Hydrazinylquinolines | 2-Hydrazinyl-3,4-dimethylquinoline |

| Hydroxide | NaOH (aq) | Quinolin-2(1H)-ones | 3,4-Dimethylquinolin-2(1H)-one |

| Alkoxide | NaOCH₃ | 2-Alkoxyquinolines | 2-Methoxy-3,4-dimethylquinoline |

| Thiolate | NaSR | 2-(Alkyl/Aryl)thioquinolines | 3,4-Dimethyl-2-(R-sulfanyl)quinoline |

Oxidation Reactions of the Compound

The presence of a sulfide (B99878) linkage and an aromatic quinoline ring system in this compound offers multiple sites for oxidative transformations. The outcomes of such reactions are highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

Oxidation of the Sulfide Moiety to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The stepwise oxidation proceeds from the sulfide to the sulfoxide and then to the sulfone, with the sulfoxide being an intermediate.

The oxidation of a similar 2-(methylthio)phenyl-substituted quinoline derivative to its corresponding methylsulfonyl counterpart has been successfully achieved using oxone in a tetrahydrofuran/water solvent system. This reaction typically proceeds at room temperature over several hours. nih.gov Generally, the oxidation of sulfides to sulfoxides can be accomplished with high selectivity using mild oxidizing agents, while stronger oxidants or harsher conditions can lead to the formation of the sulfone. researchgate.netresearchgate.netacsgcipr.org

Common laboratory reagents for the oxidation of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. organic-chemistry.orgorganic-chemistry.org The choice of reagent and control of stoichiometry are crucial for selectively obtaining either the sulfoxide or the sulfone. For instance, the use of one equivalent of the oxidizing agent often favors the formation of the sulfoxide, whereas an excess of the oxidant will typically yield the sulfone.